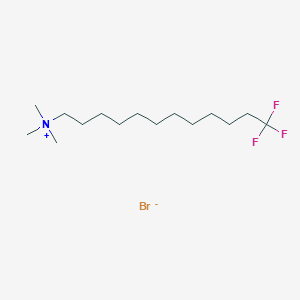
12,12,12-Trifluoro-N,N,N-trimethyldodecan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12,12,12-Trifluoro-N,N,N-trimethyldodecan-1-aminium bromide is a chemical compound known for its unique structural properties and applications. It is a quaternary ammonium compound with a trifluoromethyl group attached to a long alkyl chain. This compound is often used in various scientific and industrial applications due to its surfactant properties and ability to interact with biological membranes .
Preparation Methods
The synthesis of 12,12,12-Trifluoro-N,N,N-trimethyldodecan-1-aminium bromide typically involves the reaction of dodecylamine with trimethylamine and a trifluoromethylating agent. The reaction conditions often require a solvent such as acetonitrile and a catalyst to facilitate the formation of the quaternary ammonium salt. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
12,12,12-Trifluoro-N,N,N-trimethyldodecan-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide.
Scientific Research Applications
12,12,12-Trifluoro-N,N,N-trimethyldodecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in studies involving cell membranes due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems, particularly for targeting specific cells or tissues.
Industry: Utilized in the production of detergents and cleaning agents due to its surfactant properties.
Mechanism of Action
The mechanism of action of 12,12,12-Trifluoro-N,N,N-trimethyldodecan-1-aminium bromide involves its interaction with biological membranes. The trifluoromethyl group enhances its lipophilicity, allowing it to integrate into lipid bilayers. This integration can disrupt membrane integrity, leading to increased permeability and potential cell lysis. The compound’s quaternary ammonium structure also enables it to interact with negatively charged components of the cell membrane, further enhancing its effects .
Comparison with Similar Compounds
Similar compounds to 12,12,12-Trifluoro-N,N,N-trimethyldodecan-1-aminium bromide include:
Dodecyltrimethylammonium bromide: Lacks the trifluoromethyl group, making it less lipophilic and less effective in disrupting membranes.
Tetradecyltrimethylammonium bromide: Has a longer alkyl chain, which can affect its solubility and interaction with membranes.
Chlorine trifluoride: Although not a quaternary ammonium compound, it shares some reactive properties due to the presence of fluorine atoms.
The uniqueness of this compound lies in its trifluoromethyl group, which significantly enhances its chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
38762-58-2 |
|---|---|
Molecular Formula |
C15H31BrF3N |
Molecular Weight |
362.31 g/mol |
IUPAC Name |
trimethyl(12,12,12-trifluorododecyl)azanium;bromide |
InChI |
InChI=1S/C15H31F3N.BrH/c1-19(2,3)14-12-10-8-6-4-5-7-9-11-13-15(16,17)18;/h4-14H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
OMTGOOXRMRLRAN-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCCCCCCCCCCC(F)(F)F.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















